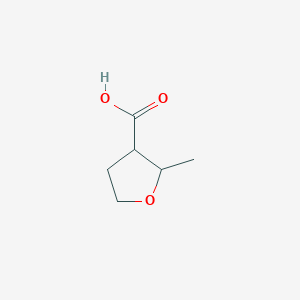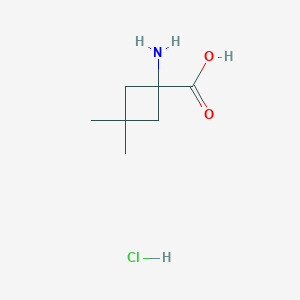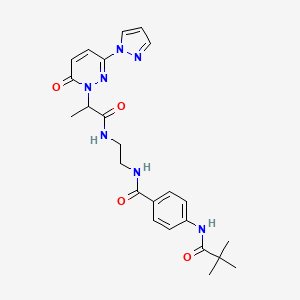
N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide is a useful research compound. Its molecular formula is C24H29N7O4 and its molecular weight is 479.541. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Studies have revealed the significant potential of pyrazine and pyridazine derivatives in antimicrobial and antifungal activities. Compounds synthesized with these core structures have shown pronounced efficacy against various microbial and fungal pathogens. Specifically, derivatives have been synthesized and tested for their ability to inhibit Mycobacterium tuberculosis, showcasing activities ranging from moderate to significantly higher potency compared to known antimycobacterial agents. These compounds' enhanced lipophilicity, achieved through specific derivatization, is expected to improve cellular permeability and bioavailability, thus enhancing their therapeutic potential (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).
Synthesis of Nitrogen Heterocycles
The chemical versatility of pyridazine derivatives allows for the efficient synthesis of a wide range of nitrogen-containing heterocycles, including pyrazoles, triazoles, pyridinones, and pyrimidinones. These heterocycles are crucial in the development of new pharmacophores for drug discovery due to their diverse biological activities. The synthesis processes leverage the unique reactivity of the pyridazine nucleus, enabling the construction of complex structures that could serve as key intermediates in medicinal chemistry (Behalo & Aly, 2011).
Inhibition of Ethylene Biosynthesis
An intriguing application of pyrazinamide derivatives, closely related to the target compound, is their ability to block ethylene biosynthesis. Ethylene plays a critical role in the ripening of fruits and the senescence of flowers, affecting their shelf lives. The inhibition of ethylene production by these derivatives, through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase activity, offers a novel approach to extend the postharvest life of agricultural products. This application highlights the potential of pyrazinamide derivatives in agricultural technologies, providing a strategy to reduce postharvest loss and improve food preservation (Sun et al., 2017).
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O4/c1-16(31-20(32)11-10-19(29-31)30-15-5-12-27-30)21(33)25-13-14-26-22(34)17-6-8-18(9-7-17)28-23(35)24(2,3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,33)(H,26,34)(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGPYNXNIUCTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C)N2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamido)ethyl)-4-pivalamidobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

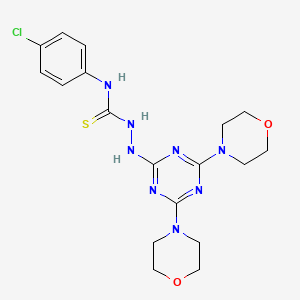
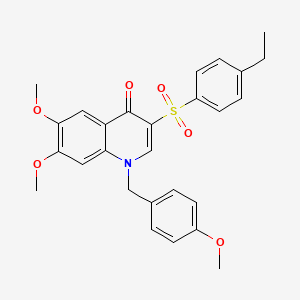
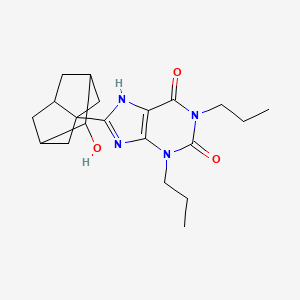
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
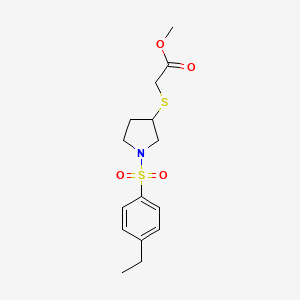
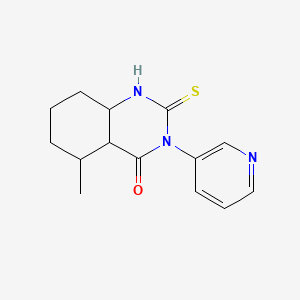
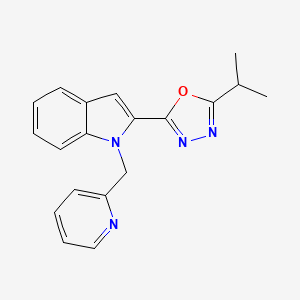
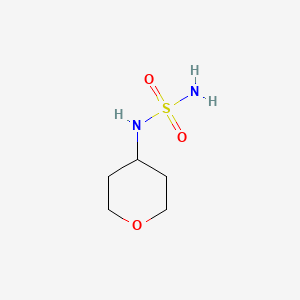
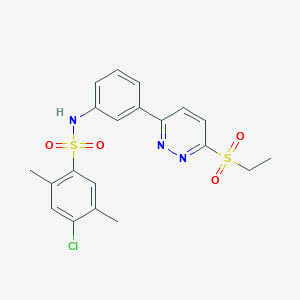
![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
